8-Aminofluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aminofluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative with an amino group attached to the fluoranthene structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s structure consists of a fluoranthene backbone with an amino group at the 8th position, making it a significant molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminofluoranthene typically involves the nitration of fluoranthene followed by reduction. The nitration process introduces a nitro group into the fluoranthene structure, which is then reduced to an amino group. Common reagents used in this process include nitric acid for nitration and tin powder in the presence of hydrochloric acid for reduction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Aminofluoranthene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted fluoranthene derivatives.
Common Reagents and Conditions:
Oxidation: Chromic anhydride in glacial acetic acid.
Reduction: Hydrazine monohydrate as a reducing agent.
Substitution: Pyridine as a solvent for bromination reactions.
Major Products:
Oxidation: Nitrofluoranthene derivatives.
Reduction: Aminofluoranthene derivatives.
Substitution: Bromofluoranthene derivatives.
Scientific Research Applications
8-Aminofluoranthene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Aminofluoranthene involves its interaction with molecular targets and pathways in biological systems. The amino group allows the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, making it a valuable compound for studying molecular mechanisms .
Comparison with Similar Compounds
- 3-Aminofluoranthene
- 1-Pyrenamine
- 8-Hydroxy-9-aminofluoranthene
Comparison: 8-Aminofluoranthene is unique due to its specific position of the amino group on the fluoranthene structure. This positioning affects its chemical reactivity and interaction with other molecules. Compared to 3-Aminofluoranthene and 1-Pyrenamine, this compound exhibits different chemical and biological properties, making it suitable for distinct applications .
Properties
CAS No. |
5869-25-0 |
---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
fluoranthen-8-amine |
InChI |
InChI=1S/C16H11N/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9H,17H2 |
InChI Key |
SMSRNTQALUJAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.